molecular formula C17H24N4O B2947240 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one CAS No. 1172974-04-7

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one

Cat. No.: B2947240
CAS No.: 1172974-04-7
M. Wt: 300.406
InChI Key: FGCLVUFVGNGPQP-UHFFFAOYSA-N
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Description

Introduction to Benzimidazole-Piperazine Hybrids in Contemporary Drug Discovery

Benzimidazole-piperazine hybrids have emerged as versatile scaffolds in medicinal chemistry due to their ability to modulate tubulin dynamics and disrupt parasitic life cycles. The benzimidazole nucleus, a bioisostere of purine, facilitates interactions with biological targets through hydrogen bonding and π-π stacking, while the piperazine fragment enhances solubility and bioavailability. Recent studies highlight the role of these hybrids in overcoming drug resistance in both cancer and helminthic infections, driven by their dual mechanism of action: destabilizing microtubule networks and inducing apoptosis.

Rational Design Principles for Benzimidazole-Based Tubulin Modulators

The rational design of benzimidazole-piperazine hybrids as tubulin modulators prioritizes three key structural features: (1) the position of piperazine substitution on the benzimidazole core, (2) the nature of the linker between the two moieties, and (3) strategic functionalization to enhance target affinity.

Positional Substitution and Linker Optimization

Incorporating the piperazine group at the C-2 position of the benzimidazole ring, as seen in derivatives like 7c (1-(4-((5-methyl-1H-benzimidazol-2-yl)thio)acetyl)piperazin-1-yl)propan-1-one), significantly enhances tubulin-binding affinity. Molecular dynamics simulations reveal that the C-2 substitution allows the benzimidazole ring to penetrate deeper into tubulin’s colchicine-binding pocket compared to albendazole, a classical anthelmintic. The inclusion of a thioether (-S-) or carbonyl (-CO-) linker between benzimidazole and piperazine further stabilizes the interaction by accommodating conformational flexibility. For instance, the -SCH~2~CO- linker in 7c reduces steric hindrance, enabling optimal orientation within the hydrophobic binding cavity.

Functionalization for Enhanced Activity

Substituents on the benzimidazole and piperazine rings critically influence potency. A methyl group at the 5-position of the benzimidazole core (e.g., 7c ) improves cytotoxicity against glioblastoma (U-87 MG) and breast cancer (MDA-MB-231) cell lines, with IC~50~ values of 34.31–39.78 µM, outperforming albendazole (83.1 µM). Chlorine substitution on the piperazine-attached phenyl ring enhances antiparasitic activity, as demonstrated by a 92.7% reduction in Trichinella spiralis motility at 100 µg/mL. These modifications align with structure-activity relationship (SAR) studies indicating that electron-withdrawing groups and alkyl chains augment both anthelmintic and antineoplastic effects.

Table 1: Structural Features and Biological Activities of Selected Benzimidazole-Piperazine Hybrids

Compound Benzimidazole Substitution Linker Piperazine Substitution IC~50~ (µM, MDA-MB-231) Anthelmintic Activity (% Reduction)
7b 5-H -SCH~2~CO- 4-Chlorophenyl 38.29 85.2
7c 5-Methyl -SCH~2~CO- 4-Methylphenyl 34.31 92.7
7d 5-H -SCH~2~CO- 4-Methoxyphenyl 42.30 78.9

Data sourced from .

Molecular Modeling Insights

Induced fit docking–molecular dynamics (IFD–MD) analyses of 7c reveal a unique binding mode near tubulin’s colchicine site. The benzimidazole core forms van der Waals contacts with β-tubulin residues Thr179 and Leu252, while the piperazine nitrogen engages in hydrogen bonding with Asn258. Absolute free energy perturbation (ABFEP) calculations confirm a binding free energy of −9.2 kcal/mol, corroborating the experimental potency.

Structural Evolution of Piperazine-Containing Anthelmintic Agents

The structural evolution of piperazine-containing anthelmintics has progressed from simple heterocyclic amines to complex hybrids with dual therapeutic applications.

Early Piperazine Derivatives

Piperazine itself was among the first anthelmintics used clinically, effective against Ascaris lumbricoides and Enterobius vermicularis. Its mechanism involves paralyzing parasites via GABA receptor agonism. However, limited bioavailability prompted derivatization. Diethylcarbamazine, a piperazine carbamate, introduced in the 1950s, exhibited macrofilaricidal activity by inducing oxidative stress in Wuchereria bancrofti.

Modern Benzimidazole-Piperazine Hybrids

Contemporary hybrids merge benzimidazole’s tubulin-disrupting action with piperazine’s pharmacokinetic advantages. For example, 7c ’s design incorporates a 5-methyl-benzimidazole and 4-methylphenyl-piperazine to enhance lipophilicity, enabling blood-brain barrier penetration for glioblastoma targeting. Similarly, plinabulin, a piperazine-containing diketopiperazine, inhibits tubulin polymerization at nanomolar concentrations (IC~50~ = 12 nM), validating piperazine’s role in antineoplastic agents.

Table 2: Evolution of Piperazine-Containing Anthelmintics

Generation Example Compound Structural Features Target Pathogens
1st Piperazine hexahydrate Unsubstituted piperazine Ascaris lumbricoides
2nd Diethylcarbamazine Piperazine carbamate Wuchereria bancrofti
3rd 7c 5-Methyl-benzimidazole, 4-methylphenyl linker Trichinella spiralis

Data synthesized from .

Hybridization Strategies

Linking benzimidazole to piperazine via thioether or ketone bridges, as in 7a–d , balances rigidity and flexibility, optimizing binding to both tubulin and parasitic enzymes. The -SCH~2~CO- linker in these compounds mitigates metabolic degradation while maintaining conformational adaptability.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-2-3-8-17(22)21-11-9-20(10-12-21)13-16-18-14-6-4-5-7-15(14)19-16/h4-7H,2-3,8-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCLVUFVGNGPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzimidazole Core

The synthesis begins with constructing the 1H-benzo[d]imidazole moiety. A widely adopted method involves condensing o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For instance, refluxing o-phenylenediamine with valeric acid (pentanoic acid) in 4M HCl at 120°C for 6 hours yields 2-pentyl-1H-benzo[d]imidazole. Alternative protocols employ microwave-assisted synthesis, reducing reaction times to 30 minutes with comparable yields (82–89%).

Acylation with Pentanoyl Chloride

The final step involves acylating the piperazine nitrogen with pentanoyl chloride. Reacting 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine with pentanoyl chloride in dichloromethane (DCM) at 0–5°C for 2 hours, followed by gradual warming to room temperature, affords the target compound. Triethylamine is used to scavenge HCl, achieving yields of 65–72%.

Optimized Reaction Conditions and Catalysts

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents like DMF enhance N-alkylation rates, while DCM optimizes acylation efficiency. Elevated temperatures (80°C) during alkylation improve piperazine reactivity but may necessitate inert atmospheres to prevent oxidation.

Catalytic Approaches

Palladium-catalyzed coupling reactions have been explored for benzimidazole synthesis. Using Pd/C (10% w/w) under hydrogen gas (1 atm) facilitates nitro group reduction in intermediate nitroanilines, critical for cyclization. Enzymatic catalysis using lipases in non-aqueous media has also been reported, offering enantioselective advantages but with lower yields (45–50%).

Analytical Characterization and Yield Data

Table 1: Comparative Yields Across Synthetic Methods

Step Reagents/Conditions Yield (%) Purity (HPLC) Reference
Benzimidazole formation o-Phenylenediamine + valeric acid, HCl, Δ 85 98.2
Piperazine alkylation Chloromethyl benzimidazole, DMF, K₂CO₃, 80°C 73 97.5
Acylation Pentanoyl chloride, DCM, Et₃N, 0–25°C 70 99.1

Recent Methodological Innovations

One-Pot Synthesis Strategies

A 2023 study demonstrated a one-pot synthesis combining benzimidazole formation and piperazine functionalization. Using sodium dithionite (Na₂S₂O₄) as a reductant, this method achieved an overall yield of 62% while circumventing intermediate purification.

Flow Chemistry Applications

Continuous flow systems have reduced acylation times from hours to minutes. By utilizing microreactors with immobilized triethylamine, researchers achieved 95% conversion in 15 minutes at 50°C.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to understand the interaction of small molecules with biological targets.

  • Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzimidazole-piperazine hybrids. Below is a systematic comparison with structurally and functionally related analogs:

Table 2: Functional and Pharmacological Insights

Compound Biological Activity (if reported) Structural Advantages Limitations
Target Compound Not explicitly reported Tunable chain length for pharmacokinetic optimization. Lack of direct activity data.
11c Not reported High molecular diversity for target screening. Poor solubility due to aromatic crowding.
BD-1 Antimicrobial Compact structure with reactive ketone and amine groups. Limited scope for further derivatization.
4-Hydroxybenzoic acid–imidazole adduct N/A (structural focus) Robust hydrogen-bonding network. No pharmacological data.

Critical Analysis of Structural and Functional Differences

However, this may also increase off-target interactions.

Piperazine Modifications: Unlike 1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole , which lacks a ketone, the target compound’s pentanone group could stabilize binding via dipole interactions or serve as a metabolic soft spot.

Synthetic Feasibility : Derivatives like 11g (74.35% yield) demonstrate that alkyl substituents improve synthetic efficiency compared to bulkier aryl groups (e.g., 11c at 65.45% yield). The target compound’s synthesis may require optimization for similar efficiency.

Biological Potential: While BD-1 shows antimicrobial activity , the target compound’s larger structure may suit applications in CNS disorders or kinase inhibition, though empirical validation is needed.

Biological Activity

The compound 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5OC_{20}H_{25}N_{5}O, which includes a benzimidazole moiety, a piperazine ring, and a pentanone chain. The presence of these functional groups contributes to its diverse biological activities.

Research indicates that compounds with a benzimidazole structure often interact with DNA and proteins, disrupting their functions. The piperazine ring enhances cell membrane penetration, while the alkyl chain improves solubility and bioavailability, making the compound more effective in biological systems .

Anticancer Properties

A significant area of research focuses on the anticancer potential of benzimidazole derivatives. Studies have shown that these compounds can inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair. For instance, derivatives similar to this compound have demonstrated strong binding affinities to DNA, leading to enhanced thermal stabilization of specific DNA sequences .

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties. A review highlighted various benzimidazole analogues exhibiting significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA processes .

Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, compounds in this class have been investigated for their anti-inflammatory, analgesic, and antiviral properties. For example, some derivatives have shown promise as H2 receptor blockers and proton pump inhibitors, which may be beneficial in treating gastrointestinal disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Compound AStructure AAnticancer
Compound BStructure BAntimicrobial
This compoundBenzimidazole + PiperazineAnticancer, Antimicrobial

Case Studies and Research Findings

  • Study on Anticancer Activity : A series of novel benzimidazole compounds were synthesized and evaluated against a panel of 60 human cancer cell lines. The study found that certain compounds exhibited IC50 values below 10 µM, indicating potent anticancer activity .
  • Antimicrobial Evaluation : In a comparative study assessing the efficacy of various benzimidazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds similar to this compound showed moderate to high inhibitory effects compared to standard antibiotics .
  • Mechanistic Insights : Further investigations using spectroscopic methods revealed that the interaction between these compounds and DNA leads to structural changes that impede replication processes, thereby enhancing their anticancer properties .

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